molecular formula C27H28ClN3O5 B3121589 tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate CAS No. 289686-87-9

tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate

Cat. No.: B3121589
CAS No.: 289686-87-9
M. Wt: 510 g/mol
InChI Key: OQGQBNQJMQSAFM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. The quinazolinone core is substituted with various functional groups including a tert-butyl ester, an acetoxymethyl group, and a prop-2-ynyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the quinazolinone core. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The quinazolinone core provides a rigid, planar structure, while the various substituents add complexity and functionality .


Chemical Reactions Analysis

The tert-butyl ester group in the compound is known to be stable under a variety of conditions, but can be deprotected under certain conditions to yield the corresponding carboxylic acid . The acetoxymethyl group could potentially undergo hydrolysis to yield an alcohol and acetic acid .


Physical and Chemical Properties Analysis

Specific physical and chemical properties for this compound, such as melting point, boiling point, solubility, etc., were not found in the available literature .

Scientific Research Applications

Quinazoline Derivatives in Cancer Research

  • Antifolate Thymidylate Synthase Inhibitors : Quinazoline derivatives, including tert-butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate, have been studied for their potential as antifolate thymidylate synthase (TS) inhibitors. These compounds inhibit isolated TS and show cytotoxicity against cancer cells, suggesting potential in cancer treatment (Marsham et al., 1995).

Antimicrobial Applications

  • Potential Antimicrobial Agents : Some quinazolinone derivatives demonstrate significant antimicrobial activity. These compounds have been screened against various bacteria and fungi, indicating their potential use as antimicrobial agents (Desai et al., 2007).

Chemical Synthesis and Molecular Structures

  • Novel Chemical Synthesis : The compound's unique structure lends itself to studies in novel chemical synthesis methods, providing insights into the creation of complex chemical compounds (Ukrainets et al., 2014).
  • Synthesis of Benzofuro and Naphtho Isoquinolines : The tert-butyl group, similar to that in this compound, is crucial in the synthesis of complex structures like benzofuro[3,2-c]isoquinolines, showcasing the diversity of chemical synthesis (Kalugin & Shestopalov, 2011).

Applications in Anticonvulsant and Antioxidant Research

  • Anticonvulsant and Antimicrobial Activities : Quinazolinone derivatives have been evaluated for their anticonvulsant and antimicrobial activities, indicating a potential role in treating seizures and infections (Rajasekaran et al., 2013).
  • Antioxidant Additives for Lubricating Oils : Some quinazolones have been studied as antioxidant additives in lubricating oils, suggesting industrial applications (Habib et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

tert-butyl 4-[[2-(acetyloxymethyl)-7-chloro-3-methyl-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O5/c1-7-12-31(20-10-8-18(9-11-20)26(34)36-27(3,4)5)15-19-13-21-23(14-22(19)28)29-24(16-35-17(2)32)30(6)25(21)33/h1,8-11,13-14H,12,15-16H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGQBNQJMQSAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Reactant of Route 2
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Reactant of Route 3
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(((2-(acetoxymethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-ynyl)amino)benzoate

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